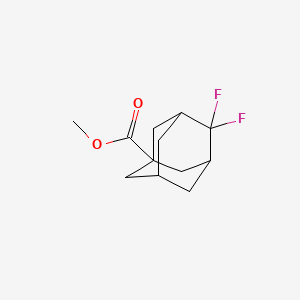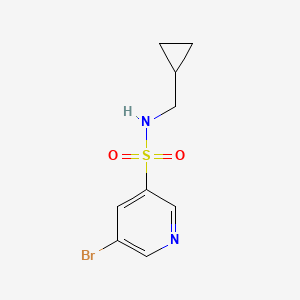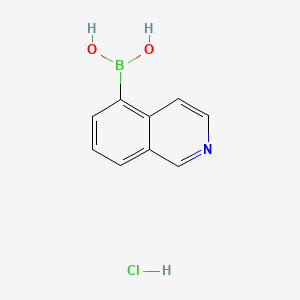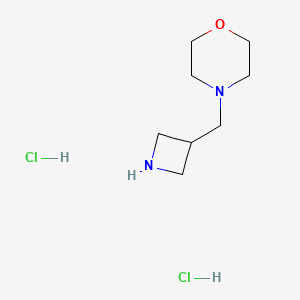
4,4-Difluoroadamantane-1-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Difluoroadamantane-1-carboxylic acid methyl ester is a chemical compound with the molecular formula C12H16F2O2 and a molecular weight of 230.26 . It is a derivative of 4,4-Difluoroadamantane-1-carboxylic acid, which has the molecular formula C11H14F2O2 and a molecular weight of 216.23 .
Molecular Structure Analysis
The InChI code for 4,4-Difluoroadamantane-1-carboxylic acid is 1S/C11H14F2O2/c12-11(13)7-1-6-2-8(11)5-10(3-6,4-7)9(14)15/h6-8H,1-5H2,(H,14,15) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique
Microbial Degradation of Polyfluoroalkyl Chemicals
Research on the microbial degradation of polyfluoroalkyl chemicals, which could include compounds similar to 4,4-Difluoroadamantane-1-carboxylic acid methyl ester, focuses on understanding how these substances break down in the environment. This area investigates the environmental fate, degradation pathways, and potential for defluorination of polyfluoroalkyl and perfluoroalkyl substances through microbial processes. Such studies are crucial for assessing environmental persistence and toxicity risks of these chemicals (Liu & Avendaño, 2013).
Synthesis and Application of Derivatives
Another area of research is the synthesis and application of various chemical derivatives, including esters and acids, for potential use in drug development, material science, and as intermediates in organic synthesis. For example, the synthesis of xylan derivatives demonstrates how chemical modifications can lead to new biopolymers with specific properties for applications in drug delivery and as paper strength additives (Petzold-Welcke et al., 2014).
Environmental and Health Impact Studies
Studies on the environmental and health impacts of fluorinated compounds, including their bioaccumulation and persistence, provide insights into the potential effects of similar substances. Research in this domain aims to understand the environmental behavior, toxicology, and regulatory aspects of perfluoroalkyl and polyfluoroalkyl substances, which can inform the management and mitigation of risks associated with these chemicals (Conder et al., 2008).
Biotechnological Applications
There is also interest in the biotechnological applications of chemicals derived from or related to 4,4-Difluoroadamantane-1-carboxylic acid methyl ester, particularly in the production of lactic acid and its derivatives. Such research explores the use of these compounds as feedstocks for green chemistry, highlighting the potential for creating value-added products through biotechnological routes (Gao, Ma, & Xu, 2011).
Analytical and Monitoring Techniques
Finally, the development of analytical and monitoring techniques for detecting and quantifying trace levels of fluorinated compounds in environmental samples is a critical area of research. Such studies help in understanding the distribution, fate, and impact of these substances in various environmental compartments (Houde et al., 2006).
Propriétés
IUPAC Name |
methyl 4,4-difluoroadamantane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2O2/c1-16-10(15)11-4-7-2-8(5-11)12(13,14)9(3-7)6-11/h7-9H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSQDTPPCWEWKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)C(C(C3)C2)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735065 |
Source


|
| Record name | Methyl 4,4-difluorotricyclo[3.3.1.1~3,7~]decane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1313739-04-6 |
Source


|
| Record name | Methyl 4,4-difluorotricyclo[3.3.1.1~3,7~]decane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B572864.png)

![8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B572866.png)




![4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572874.png)
![(1S,2S,4R)-7-tert-Butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B572875.png)



![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyridine](/img/structure/B572883.png)